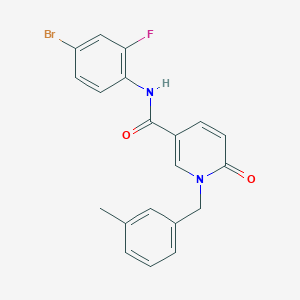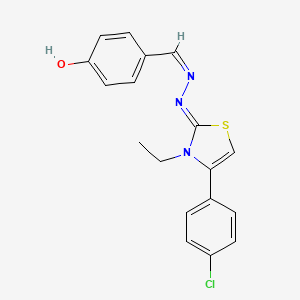
4-((Z)-((Z)-(4-(4-clorofenil)-3-etiltiazol-2(3H)-ilideno)hidrazono)metil)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" is a complex organic molecule featuring several functional groups, including a thiazole ring, a phenol group, and a chlorinated aromatic ring
Aplicaciones Científicas De Investigación
This compound finds applications in multiple research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Compounds with a phenolic structure, like “4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol”, often interact with proteins or enzymes in the body. The phenolic OH group can form hydrogen bonds with amino acid residues in the protein, leading to a change in the protein’s function .
Mode of Action
The compound might interact with its target through a nucleophilic aromatic substitution reaction, where the compound acts as a nucleophile and attacks an electrophilic carbon in the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Phenolic compounds often affect pathways related to inflammation and oxidative stress due to their antioxidant properties .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. Phenolic compounds are often well-absorbed in the gastrointestinal tract but can undergo extensive metabolism in the liver .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Generally, phenolic compounds can have various effects, such as anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s reactivity might increase in an acidic environment due to the protonation of the phenolic OH group .
Métodos De Preparación
1. Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the formation of the thiazole ring and the subsequent functionalization with chlorophenyl and phenol groups. Key steps in the synthesis might include:
Condensation reactions involving thioamide and α-halo ketones to form the thiazole ring.
Chlorination reactions to introduce the chlorophenyl group.
Functionalization reactions to attach the phenol group.
2. Industrial Production Methods: In industrial settings, the production of this compound might involve:
Large-scale condensation reactions in solvent systems.
Efficient chlorination processes using chlorine gas or chlorinating agents.
Controlled functionalization and purification steps to ensure high yield and purity.
Análisis De Reacciones Químicas
1. Types of Reactions: The compound undergoes various reactions, including:
Oxidation: The phenol group can be oxidized to quinones under specific conditions.
Reduction: The thiazole ring and hydrazono group can undergo reduction reactions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
2. Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or ceric ammonium nitrate for oxidation.
Reducing agents such as lithium aluminum hydride for reduction.
Nucleophiles like amines or thiols for substitution reactions.
3. Major Products:
Oxidation products include quinones and other oxidized derivatives.
Reduction products feature hydrogenated thiazole rings and modified hydrazono groups.
Substitution products result in the formation of various derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Compared to similar compounds, this molecule's uniqueness lies in:
The presence of the 3-ethylthiazole ring and the dual (Z)-(Z) configuration, which confer distinct chemical and biological properties.
Its ability to undergo various chemical reactions, providing versatility in synthesis and functionalization.
Similar Compounds Include:
4-(4-chlorophenyl)-2-thiazolylhydrazone derivatives.
Phenol-substituted thiazole compounds.
Thiazole derivatives with varying substituent groups.
Propiedades
IUPAC Name |
4-[(Z)-[(Z)-[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-2-22-17(14-5-7-15(19)8-6-14)12-24-18(22)21-20-11-13-3-9-16(23)10-4-13/h3-12,23H,2H2,1H3/b20-11-,21-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNSYHGJAGSNJ-XPGYWVKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=CS/C1=N\N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2581801.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2581803.png)

![4-{2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2581808.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2581812.png)
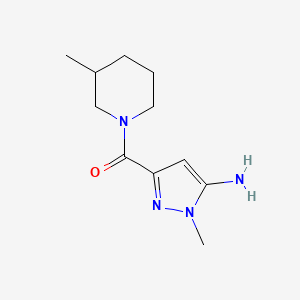
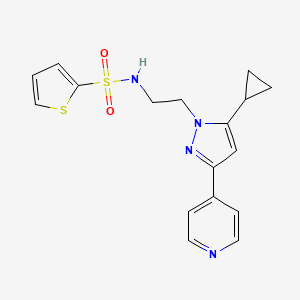
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2581817.png)
![N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2581818.png)
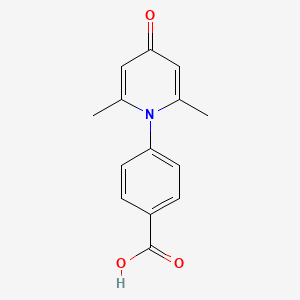
![N-(3,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581820.png)
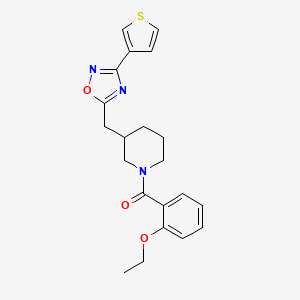
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2581822.png)
